棘霉素

描述

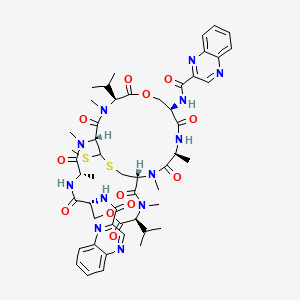

Echinomycin is a peptide antibiotic that belongs to the quinoxaline family. It is a dimer of two peptides creating a cyclic structure, containing a bicyclic aromatic chromophore attached to the dimerized cyclic peptide core and a thioacetal bridge. Echinomycin is known for its ability to intercalate into DNA at two specific sites, thereby blocking the binding of hypoxia-inducible factor 1 alpha (HIF1alpha) . It was discovered in 1957 and has shown potent antibacterial, anticancer, and antiviral activities .

科学研究应用

Echinomycin has a wide range of scientific research applications:

作用机制

Echinomycin, also known as Levomycin, is a cytotoxic polypeptide quinoxaline antibiotic isolated from Streptomyces echinatus . This compound has been the subject of extensive research due to its potent antibacterial, anticancer, and antiviral activities .

Target of Action

Echinomycin primarily targets DNA and hypoxia-inducible factor 1 alpha (HIF1alpha) . It binds to DNA at two specific sites, thereby blocking the binding of HIF1alpha . This interaction inhibits RNA synthesis and controls cellular proliferation in eukaryotes .

Mode of Action

Echinomycin is a dimer of two peptides creating a cyclic structure. It contains a bicyclic aromatic chromophore that is attached to the dimerized cyclic peptide core and a thioacetal bridge . This structure allows Echinomycin to intercalate into DNA, inserting a pair of aromatic ring groups between adjacent base pairs of the DNA . This bis-intercalation prevents the unwinding of the double helical DNA, thus inhibiting the replication of chromosomal DNA .

Biochemical Pathways

Echinomycin affects several biochemical pathways. It inhibits HIF-1α-mediated transcription , which is involved in various cellular processes such as angiogenesis, erythropoiesis, cell cycle, metabolism, and apoptosis . These processes are crucial for metastasis and tumor progression .

Result of Action

Echinomycin’s action results in molecular and cellular effects. It selectively kills leukemia-initiating cells in relapsed acute myeloid leukemia (AML) without normal stem cell toxicity . It also exhibits broad effectiveness against a panel of primary AML blast cells . Furthermore, Echinomycin can induce long-term complete remission in a murine model of relapsed AML .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Echinomycin. It is known that the survival and transmission of Echinococcus spp., the causative agent of echinococcosis, are affected by natural environmental factors . .

生化分析

Biochemical Properties

Echinomycin is a bis-intercalator peptide and is biosynthesized by a unique nonribosomal peptide synthetase (NRPS) . It intercalates into DNA at two specific sites, thereby blocking the binding of hypoxia-inducible factor 1 alpha (HIF1alpha) . This interaction with DNA and RNA synthesis inhibition is a crucial aspect of Echinomycin’s biochemical properties .

Cellular Effects

Echinomycin has been shown to have significant effects on various types of cells. It inhibits HIF-1α and HIF-1β binding to a hypoxia-responsive element sequence of promoters of hypoxia-responsive genes . This inhibition impacts cell survival, glycolysis, angiogenesis, migration, and invasion, all of which are crucial for tumor progression and metastasis .

Molecular Mechanism

Echinomycin exerts its effects at the molecular level primarily through its interaction with DNA. It intercalates into DNA at two specific sites, blocking the binding of hypoxia-inducible factor 1 alpha (HIF1alpha) . This interaction inhibits the DNA-binding activity of HIF-1, a transcription factor that controls genes involved in crucial aspects of cancer biology .

Temporal Effects in Laboratory Settings

Echinomycin’s effects over time in laboratory settings have been observed in various studies. For instance, it was found that echinomycin did not inhibit fracture healing or callus formation in an in vivo murine standard femur fracture model

Dosage Effects in Animal Models

The effects of Echinomycin vary with different dosages in animal models. For instance, in a study on immature rats primed with gonadotropins, it was found that Echinomycin significantly decreased ET-2 mRNA level in the ovaries after treatment . More comprehensive studies are needed to understand the threshold effects and any toxic or adverse effects at high doses.

Metabolic Pathways

Echinomycin is involved in unique metabolic pathways. Its biosynthesis starts with molecule QC, with L-tryptophan as the precursor . The adenylation domain-containing Ecm1 activates and transfers QC to FabC using the fatty acid biosynthesis acyl carrier protein (ACP) . The biosynthesis of Echinomycin involves several enzymes and cofactors, but the effects on metabolic flux or metabolite levels need further exploration.

Subcellular Localization

The subcellular localization of Echinomycin is likely to be in the nucleus due to its ability to intercalate into DNA

准备方法

Synthetic Routes and Reaction Conditions

Echinomycin is biosynthesized by a unique nonribosomal peptide synthetase (NRPS) pathway. The biosynthesis starts with the molecule QC, where L-tryptophan serves as the precursor. The adenylation domain-containing Ecm1 activates and transfers QC to FabC using the fatty acid biosynthesis acyl carrier protein (ACP). The first module, Ecm6, accepts the QC-SFabC as the starter unit. Emc7, which contains a terminal thioesterase domain, allows the peptide to dimerize and then release. This cyclized product then undergoes further modification by Ecm17, an oxidoreductase, creating a disulfide bond .

Industrial Production Methods

Industrial production of echinomycin involves fermentation processes using Streptomyces species, such as Streptomyces lasalienis. The fermentation broth is then subjected to extraction and purification processes to isolate echinomycin .

化学反应分析

Types of Reactions

Echinomycin undergoes various chemical reactions, including:

Oxidation: Echinomycin can be oxidized to form disulfide bonds.

Reduction: Reduction reactions can break the disulfide bonds in echinomycin.

Substitution: Echinomycin can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products Formed

Oxidation: Formation of disulfide bonds.

Reduction: Cleavage of disulfide bonds to form thiol groups.

Substitution: Formation of new compounds with substituted functional groups.

相似化合物的比较

Echinomycin is unique among quinoxaline antibiotics due to its bis-intercalation mechanism and potent inhibition of hypoxia-inducible factor 1 alpha (HIF1alpha). Similar compounds include:

Quinomycin G: Another quinoxaline antibiotic with similar DNA intercalation properties.

Thiocoraline: A quinomycin antibiotic with potent anticancer activity.

Quinaldopeptin: Another member of the quinoxaline family with DNA-binding properties.

Sandramycin: A quinoxaline antibiotic known for its strong DNA-binding affinity.

属性

CAS 编号 |

512-64-1 |

|---|---|

分子式 |

C51H64N12O12S2 |

分子量 |

1101.3 g/mol |

IUPAC 名称 |

N-[(4S,7R,11S,17S,20R,24S)-2,4,12,15,17,25-hexamethyl-27-methylsulfanyl-3,6,10,13,16,19,23,26-octaoxo-11,24-di(propan-2-yl)-20-(quinoxaline-2-carbonylamino)-9,22-dioxa-28-thia-2,5,12,15,18,25-hexazabicyclo[12.12.3]nonacosan-7-yl]quinoxaline-2-carboxamide |

InChI |

InChI=1S/C51H64N12O12S2/c1-25(2)38-49(72)74-22-36(59-42(65)34-21-53-30-17-13-15-19-32(30)57-34)44(67)55-28(6)46(69)63(10)40-48(71)62(9)39(26(3)4)50(73)75-23-35(58-41(64)33-20-52-29-16-12-14-18-31(29)56-33)43(66)54-27(5)45(68)60(7)37(47(70)61(38)8)24-77-51(40)76-11/h12-21,25-28,35-40,51H,22-24H2,1-11H3,(H,54,66)(H,55,67)(H,58,64)(H,59,65)/t27-,28-,35+,36+,37?,38-,39-,40?,51?/m0/s1 |

InChI 键 |

AUJXLBOHYWTPFV-RQLJINDISA-N |

SMILES |

CC1C(=O)N(C2CSC(C(C(=O)N(C(C(=O)OCC(C(=O)N1)NC(=O)C3=NC4=CC=CC=C4N=C3)C(C)C)C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)SC)C |

手性 SMILES |

C[C@H]1C(=O)N(C2CSC(C(C(=O)N([C@H](C(=O)OC[C@H](C(=O)N1)NC(=O)C3=NC4=CC=CC=C4N=C3)C(C)C)C)N(C(=O)[C@@H](NC(=O)[C@@H](COC(=O)[C@@H](N(C2=O)C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)SC)C |

规范 SMILES |

CC1C(=O)N(C2CSC(C(C(=O)N(C(C(=O)OCC(C(=O)N1)NC(=O)C3=NC4=CC=CC=C4N=C3)C(C)C)C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)SC)C |

外观 |

Solid powder |

Key on ui other cas no. |

512-64-1 |

Pictograms |

Acute Toxic; Health Hazard |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

Bulk: Should be stored at 5 °C or less. |

溶解度 |

Soluble in 5% Cremophor EL /5% ethanol /90% water at 0.4mg/mL. Very insoluble in water. |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Echinomycin; Antibiotic A 654I; NSC 13502; NSC 526417; Quinomycin A; SK 302B; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。